molecular formula C5H4ClN5 B193299 2-Chloroadenine CAS No. 1839-18-5

2-Chloroadenine

Cat. No. B193299
Key on ui cas rn: 1839-18-5
M. Wt: 169.57 g/mol
InChI Key: HBJGQJWNMZDFKL-UHFFFAOYSA-N
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Patent
US06329381B1

Procedure details

A solution of 2,6-dichloropurine 0.5 g (2.7 mmol) in 30% ammonia-methanol solution was heated at 100° C. in autoclave for 12 hours. The solution was condensed to give the subject compound. The compound may be used in next reaction without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.[NH3:12].CO>>[NH2:12][C:4]1[N:3]=[C:2]([Cl:1])[N:10]=[C:9]2[C:5]=1[NH:6][CH:7]=[N:8]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
to give the subject compound
CUSTOM
Type
CUSTOM
Details
The compound may be used in next reaction without further purification

Outcomes

Product
Name
Type
Smiles
NC1=C2NC=NC2=NC(=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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